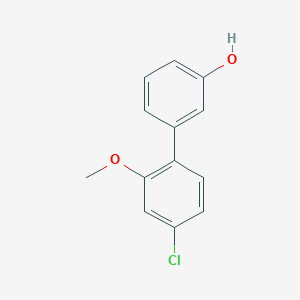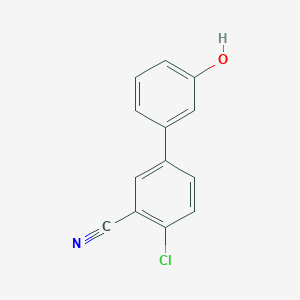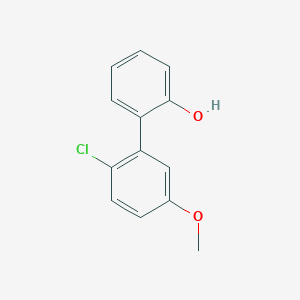
3-(4-Chloro-2-methoxyphenyl)phenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Chloro-2-methoxyphenyl)phenol, 95% (also known as 4-Chloro-2-methoxyphenol, 4-Chloro-2-methoxy-benzophenone, or 4-Chloro-2-methoxy-benzoic acid) is an organic compound with a wide range of applications in the scientific and industrial fields. It is a white crystalline powder with a melting point of 91-93 °C and a boiling point of 175-177 °C. It is soluble in water and ethanol, and has a low toxicity. 4-Chloro-2-methoxyphenol is used in the synthesis of pharmaceuticals, dyes, pigments, agrochemicals, and other organic compounds. It is also used as a reagent in analytical chemistry and as a corrosion inhibitor.
Scientific Research Applications
4-Chloro-2-methoxyphenol is used in a variety of scientific research applications. It is used in the synthesis of pharmaceuticals, dyes, pigments, agrochemicals, and other organic compounds. It is also used as a reagent in analytical chemistry and as a corrosion inhibitor. In addition, 4-Chloro-2-methoxyphenol is used in the synthesis of other compounds, such as 4-chloro-2-methoxybenzaldehyde and 4-chloro-2-methoxybenzyl alcohol.
Mechanism of Action
4-Chloro-2-methoxyphenol is a weak acid and can act as a proton donor or acceptor in chemical reactions. It is also known to act as a catalyst in certain reactions. For example, it can catalyze the reaction of p-chloroacetophenone with sodium methoxide to form 4-chloro-2-methoxyphenol and sodium chloride. It can also act as a nucleophile in nucleophilic substitution reactions.
Biochemical and Physiological Effects
4-Chloro-2-methoxyphenol has been found to have a number of biochemical and physiological effects. In studies, it has been found to inhibit the growth of certain bacteria, fungi, and yeasts. It has also been found to have an inhibitory effect on the activity of certain enzymes, including glucosidases, lipases, and proteases. In addition, 4-Chloro-2-methoxyphenol has been found to have anti-inflammatory and anti-oxidant properties.
Advantages and Limitations for Lab Experiments
4-Chloro-2-methoxyphenol has several advantages and limitations for use in lab experiments. One of the main advantages is its low toxicity, which makes it a safer alternative to other compounds. It is also relatively inexpensive and easy to obtain. However, it is not very soluble in water, and the reaction of p-chloromercuribenzoic acid with sodium methoxide can be difficult to control.
Future Directions
There are a number of potential future directions for research involving 4-Chloro-2-methoxyphenol. One potential area of research is the development of new synthesis methods for the compound. Another potential area of research is the investigation of its effects on other enzymes and biochemical pathways. Additionally, further research could be conducted to explore the potential applications of 4-Chloro-2-methoxyphenol in the pharmaceutical and agrochemical industries. Finally, further research could be conducted to explore the potential toxicity of the compound and its effects on the environment.
Synthesis Methods
4-Chloro-2-methoxyphenol can be synthesized through a number of different methods. One of the most common methods is the reaction of p-chloromercuribenzoic acid with sodium methoxide. This reaction yields 4-chloro-2-methoxyphenol and sodium chloride as the by-products. Another method involves the reaction of p-chlorophenol with sodium methoxide in the presence of a catalyst, such as zinc chloride. This reaction yields 4-chloro-2-methoxyphenol and sodium chloride as the by-products.
properties
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClO2/c1-16-13-8-10(14)5-6-12(13)9-3-2-4-11(15)7-9/h2-8,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYQYEUDVCVQGTC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90683563 |
Source


|
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-35-2 |
Source


|
| Record name | 4'-Chloro-2'-methoxy[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90683563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[3-(N-Methylaminocarbonyl)phenyl]phenol, 95%](/img/structure/B6370300.png)






![3-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370356.png)
![2-[5-(Methoxycarbonyl)thiophen-3-yl]phenol, 95%](/img/structure/B6370357.png)




